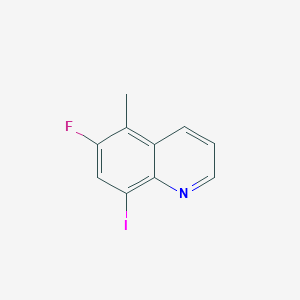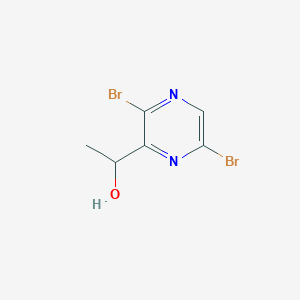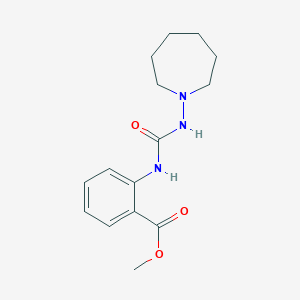
(4-Bromophenyl)diethoxy(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)diethoxy(methyl)silane is an organosilicon compound with the molecular formula C11H17BrO2Si. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is further bonded to two ethoxy groups and one methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)diethoxy(methyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with diethoxymethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)diethoxy(methyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form silanol groups, which can further react to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the ethoxy groups.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which (4-Bromophenyl)diethoxy(methyl)silane exerts its effects is primarily through its ability to form covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)(dichloro)(methyl)silane: This compound is similar in structure but has two chlorine atoms instead of ethoxy groups.
(4-Bromophenyl)trimethoxysilane: This compound has three methoxy groups instead of two ethoxy groups and one methyl group.
Uniqueness
(4-Bromophenyl)diethoxy(methyl)silane is unique due to its balanced reactivity profile. The presence of both ethoxy and methyl groups provides a combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo both substitution and oxidation reactions adds to its versatility in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H17BrO2Si |
|---|---|
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
(4-bromophenyl)-diethoxy-methylsilane |
InChI |
InChI=1S/C11H17BrO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
AMHGCPJWTSZKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C1=CC=C(C=C1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)
![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)
![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)



![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)

![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)




